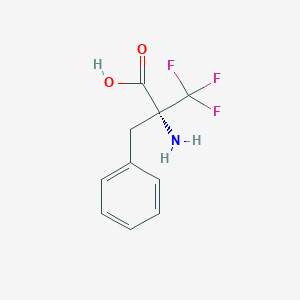

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

説明

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (CAS 126873-28-7) is a fluorinated non-canonical amino acid with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . Its structure features a benzyl group at the α-carbon and three fluorine atoms on the β-carbon (Figure 1). The stereochemistry (R-configuration) and fluorine substitution confer unique physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, making it valuable in medicinal chemistry and protein engineering .

特性

分子式 |

C10H10F3NO2 |

|---|---|

分子量 |

233.19 g/mol |

IUPAC名 |

(2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m1/s1 |

InChIキー |

RDQOEQUFZYLLRT-SECBINFHSA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@@](C(=O)O)(C(F)(F)F)N |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the alkylation of a chiral glycine derivative with a trifluoromethyl benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the stereochemistry of the product.

Industrial Production Methods

Industrial production of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product often involves crystallization or chromatography techniques to ensure high enantiomeric purity.

化学反応の分析

Types of Reactions

®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Development and Synthesis

The compound serves as an important building block for the synthesis of various pharmaceuticals. Its fluorinated structure can enhance bioavailability and metabolic stability compared to non-fluorinated analogs, which is crucial for drug efficacy. Research indicates that fluorinated amino acids can influence protein folding and stability, potentially leading to novel therapeutic applications.

1.2 Therapeutic Uses

Studies have explored the use of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid in the development of drugs targeting specific conditions. For example, its derivatives have been investigated for their potential in treating skin conditions such as psoriasis and acne through mechanisms involving transforming growth factor-beta (TGF-β) mimics . These compounds may promote cellular quiescence or differentiation, addressing hyperproliferative skin disorders.

Biochemical Research

2.1 Enantioselective Synthesis

Recent advancements in biocatalysis have highlighted the compound's role in the enantioselective synthesis of α-trifluoromethyl amines. A biocatalytic strategy utilizing engineered proteins has been developed to produce these compounds with high yields and enantioselectivity . This methodology is significant for synthesizing chiral intermediates used in medicinal chemistry.

2.2 Protein Interaction Studies

Research on the interaction mechanisms involving (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid has provided insights into the functional roles of fluorinated compounds in biological systems. The compound's ability to affect protein interactions and stability makes it a subject of interest in studies focused on protein design and modification.

作用機序

The mechanism of action of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to increased potency and efficacy. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Analogues with Varying Substituents

The table below compares (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid with structurally related compounds:

生物活性

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (CAS: 129939-30-6) is a fluorinated amino acid with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a trifluoromethyl group at the beta position relative to the carboxylic acid, which may enhance its bioavailability and metabolic stability compared to non-fluorinated analogs. Its molecular formula is C₁₀H₁₀F₃NO₂, and it has a molecular weight of approximately 233.19 g/mol.

Structural Characteristics

The structure of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid includes:

- Benzyl Group : Contributes to hydrophobic interactions and potential binding affinity in biological systems.

- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activities

Research indicates that (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid exhibits several biological activities:

- Influence on Protein Folding : Fluorinated amino acids can stabilize protein structures, potentially leading to enhanced therapeutic efficacy.

- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Potential as a Therapeutic Agent : Its unique properties suggest applications in treating various conditions through mechanisms like TGF-β mimicry, which can influence cellular growth and differentiation .

1. Enantioselective Synthesis

A study focused on developing biocatalytic strategies for synthesizing enantioenriched α-trifluoromethyl amines demonstrated the utility of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid as an important intermediate. The research highlighted how engineered proteins could enhance selectivity and yield in reactions involving this compound .

2. Therapeutic Applications

Methods utilizing (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid have been explored for their potential to mimic TGF-β activity. Experiments showed that this compound could induce specific cellular responses such as increased collagen expression in fibroblasts and inhibition of DNA synthesis in epithelial cells .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid and related fluorinated amino acids:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid | Structure | Benzyl group enhances hydrophobic interactions |

| 2-Amino-2-methyl-3,3,3-trifluoropropanoic acid | Structure | Methyl group instead of benzyl; used in tRNA studies |

| 2-Amino-4,4-difluorobutanoic acid | Structure | Difluoro substitution; alters reactivity |

| 2-Amino-4,4,4-trifluorobutanoic acid | Structure | Trifluoro substitution at a different position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。